molecular formula C15H17NO4S2 B14629169 N-(Benzenesulfonyl)-N-propylbenzenesulfonamide CAS No. 54563-70-1

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide

Cat. No.: B14629169
CAS No.: 54563-70-1
M. Wt: 339.4 g/mol
InChI Key: GTTBOJFWAKJQET-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-N-propylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-propylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C3H7NH2C6H5SO2NHC3H7+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_3\text{H}_7\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_3\text{H}_7 + \text{HCl} C6​H5​SO2​Cl+C3​H7​NH2​→C6​H5​SO2​NHC3​H7​+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Propylamine and benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial and anticancer properties. Studies have shown that sulfonamide derivatives can inhibit the growth of certain cancer cell lines and bacteria.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their growth inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenesulfonyl)-N-methylbenzenesulfonamide
  • N-(Benzenesulfonyl)-N-ethylbenzenesulfonamide
  • N-(Benzenesulfonyl)-N-butylbenzenesulfonamide

Uniqueness

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide is unique due to its specific alkyl chain length (propyl group), which can influence its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

CAS No.

54563-70-1

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-propylbenzenesulfonamide

InChI

InChI=1S/C15H17NO4S2/c1-2-13-16(21(17,18)14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

GTTBOJFWAKJQET-UHFFFAOYSA-N

Canonical SMILES

CCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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